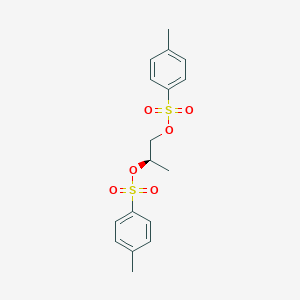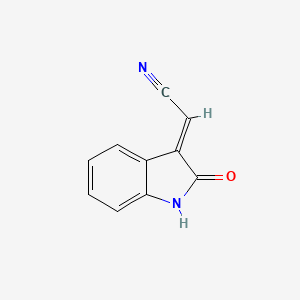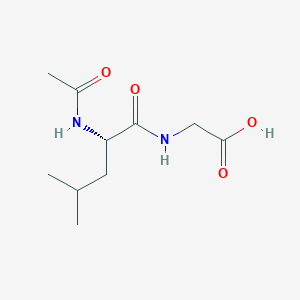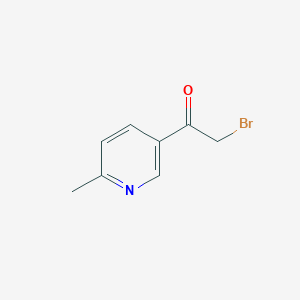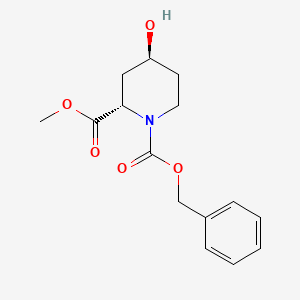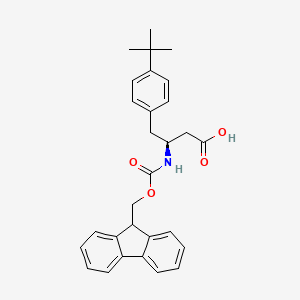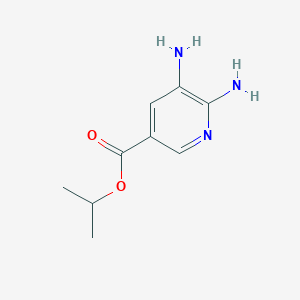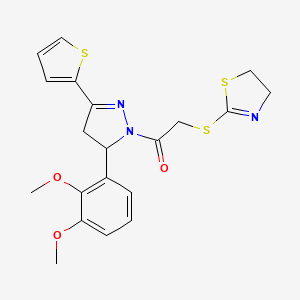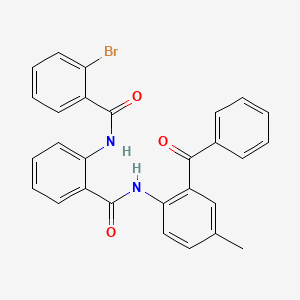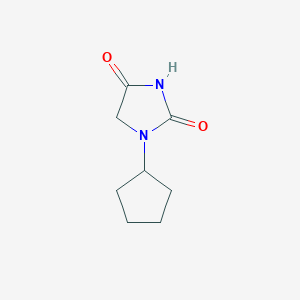
1-Cyclopentylimidazolidine-2,4-dione
Descripción general
Descripción
1-Cyclopentylimidazolidine-2,4-dione is a chemical compound with the formula C8H12N2O2 . It is a compound that contains a total of 25 bonds, including 13 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 2 five-membered rings, 1 urea (-thio) derivative, and 1 imide (-thio) .
Synthesis Analysis
The synthesis of derivatives including thiazolidine-2,4-dione/1-H-imidazole has been reported. These derivatives were prepared using imidazole aldehydes in ethanol as a solvent . Another study reported the synthesis of thiazolidinedione derivatives using deep eutectic solvents .Molecular Structure Analysis
The molecular structure of this compound consists of 12 Hydrogen atoms, 8 Carbon atoms, 2 Nitrogen atoms, and 2 Oxygen atoms . The molecular weight of this compound is 168.19 .Chemical Reactions Analysis
Several new derivatives of thiazolidine-2,4-dione and 1-H-imidazole were prepared using imidazole aldehydes . In another study, thiazolidinedione derivatives were synthesized via Knoevenagel condensation .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
- Synthesis and Hypoglycemic Activity : A study by Hussain et al. (2015) synthesized new imidazolidine-2,4-dione derivatives, evaluating their hypoglycemic activity using an alloxanized diabetic rat model. This indicates potential applications in managing diabetes.
- Novel Synthesis Routes : Research by Vellalacheruvu et al. (2017) explored new synthesis routes for thiazolidine-2,4-dione derivatives, which have various pharmacological activities, showcasing the compound's versatility in drug design.
- Molecular Interactions and Therapeutic Implications : A paper by Chadha et al. (2015) discussed the molecular level interactions of thiazolidine-2,4-diones with protein targets, highlighting their therapeutic applications in diabetes, cancer, and other conditions.
Pharmacological and Chemical Properties
- Selective Cytotoxic Activities : A study by Rodrigues et al. (2018) investigated benzylidene-2,4-thiazolidinedione derivatives for their selective cytotoxicity against lung cancer cells, showing potential in cancer therapy.
- Conformation and Bonding Studies : The work of Todorov et al. (2009) examined the crystal structures of amino-cycloalkanespiro-5-hydantoins, providing insight into the molecular conformation and hydrogen bonding of these compounds.
Antimicrobial and Antioxidant Applications
- Antimycobacterial Evaluation : Research by Ponnuchamy et al. (2014) synthesized and evaluated novel thiazolidine-2,4-diones for their activity against Mycobacterium tuberculosis, indicating potential in treating tuberculosis.
- Antioxidant and Antimicrobial Potential : Kumar et al. (2020) in their study Design, Synthesis and Biological Evaluation of Novel 1,3- thiazolidine-2, 4-diones explored new thiazolidine-2,4-dione analogues for antioxidant and antimicrobial potential.
Anticancer Research
- Anti-Cancer Agents : Asati and Bharti (2018) in their study Design, synthesis and molecular modeling studies of novel thiazolidine-2,4-dione derivatives as potential anti-cancer agents focused on designing and synthesizing thiazolidine-2,4-dione derivatives for potential anti-cancer activity.
Mecanismo De Acción
Target of Action
The primary target of 1-Cyclopentylimidazolidine-2,4-dione is the Peroxisome Proliferator-Activated Receptors (PPARs) , specifically PPARγ (PPAR-gamma, PPARG) . PPARs are a group of nuclear receptors and the endogenous ligands for these receptors are free fatty acids (FFAs) and eicosanoids .
Mode of Action
This compound acts by activating PPARs . When activated, the receptor binds to DNA in complex with the retinoid X receptor (RXR), another nuclear receptor, increasing transcription of a number of specific genes and decreasing transcription of others . This leads to an increase in the storage of fatty acids in adipocytes, thereby decreasing the amount of fatty acids present in circulation .
Biochemical Pathways
The activation of PPARγ by this compound leads to changes in several biochemical pathways. The main effect of expression and repression of specific genes is an increase in the storage of fatty acids in adipocytes, thereby decreasing the amount of fatty acids present in circulation . As a result, cells become more dependent on the oxidation of carbohydrates, more specifically glucose, in order to yield energy for other cellular processes .
Pharmacokinetics
It is known that the compound’s absorption, distribution, metabolism, and excretion (adme) properties can significantly impact its bioavailability .
Result of Action
The activation of PPARγ by this compound leads to a decrease in the amount of fatty acids present in circulation . This results in cells becoming more dependent on the oxidation of carbohydrates, more specifically glucose, in order to yield energy for other cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored properly to maintain its stability . Additionally, safety measures such as wearing protective gloves, clothing, and eye protection are recommended when handling this compound .
Direcciones Futuras
Propiedades
IUPAC Name |
1-cyclopentylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c11-7-5-10(8(12)9-7)6-3-1-2-4-6/h6H,1-5H2,(H,9,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMIKCKKGCFDPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CC(=O)NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(Benzo[D][1,3]dioxol-6-YL)-2-nitroethanol](/img/structure/B3265198.png)
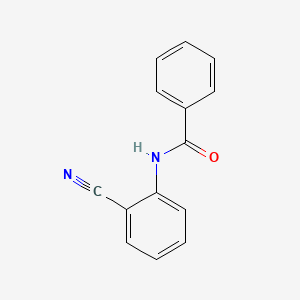
![Sodium;[[(2S)-1-[2,3-di(hexadecanoyloxy)propoxy]-3-hydroxy-1-oxopropan-2-yl]amino]-hydroxyphosphinate](/img/structure/B3265206.png)


